molecular formula C22H27N3O7S3 B11085708 [2-methyl-6-(morpholin-4-ylsulfonyl)-2,3-dihydro-1H-indol-1-yl][4-(morpholin-4-ylsulfonyl)thiophen-2-yl]methanone

[2-methyl-6-(morpholin-4-ylsulfonyl)-2,3-dihydro-1H-indol-1-yl][4-(morpholin-4-ylsulfonyl)thiophen-2-yl]methanone

Cat. No.: B11085708
M. Wt: 541.7 g/mol
InChI Key: PQFJQPFCCLCPBU-UHFFFAOYSA-N
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Description

[2-methyl-6-(morpholin-4-ylsulfonyl)-2,3-dihydro-1H-indol-1-yl][4-(morpholin-4-ylsulfonyl)thiophen-2-yl]methanone: is a complex organic compound featuring both indole and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-methyl-6-(morpholin-4-ylsulfonyl)-2,3-dihydro-1H-indol-1-yl][4-(morpholin-4-ylsulfonyl)thiophen-2-yl]methanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Morpholin-4-ylsulfonyl Group: This step involves the sulfonylation of the indole core using morpholine and a sulfonyl chloride, typically in the presence of a base such as triethylamine.

    Attachment of the Thiophene Moiety: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the morpholin-4-ylsulfonyl groups, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the indole and thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophilic substitution with various nucleophiles.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated indole and thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound exhibits potential as a pharmacophore in drug design. Its indole and thiophene moieties are known for their bioactivity, including anti-inflammatory, antimicrobial, and anticancer properties .

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, offering new avenues for treating diseases such as cancer and infectious diseases.

Industry

Industrially, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its structural versatility allows for the creation of materials with specific properties tailored to various applications.

Mechanism of Action

The mechanism of action of [2-methyl-6-(morpholin-4-ylsulfonyl)-2,3-dihydro-1H-indol-1-yl][4-(morpholin-4-ylsulfonyl)thiophen-2-yl]methanone involves interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to protein active sites, while the sulfonyl groups enhance solubility and bioavailability. The thiophene ring may contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.

    Thiophene-2-carboxylic acid: A simpler thiophene derivative used in various chemical syntheses.

    Sulfonylureas: A class of compounds with sulfonyl groups, used as antidiabetic drugs.

Uniqueness

What sets [2-methyl-6-(morpholin-4-ylsulfonyl)-2,3-dihydro-1H-indol-1-yl][4-(morpholin-4-ylsulfonyl)thiophen-2-yl]methanone apart is its combination of indole, thiophene, and sulfonyl groups, which confer unique chemical and biological properties. This combination allows for versatile applications in drug design and material science, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H27N3O7S3

Molecular Weight

541.7 g/mol

IUPAC Name

(2-methyl-6-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)-(4-morpholin-4-ylsulfonylthiophen-2-yl)methanone

InChI

InChI=1S/C22H27N3O7S3/c1-16-12-17-2-3-18(34(27,28)23-4-8-31-9-5-23)13-20(17)25(16)22(26)21-14-19(15-33-21)35(29,30)24-6-10-32-11-7-24/h2-3,13-16H,4-12H2,1H3

InChI Key

PQFJQPFCCLCPBU-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(N1C(=O)C3=CC(=CS3)S(=O)(=O)N4CCOCC4)C=C(C=C2)S(=O)(=O)N5CCOCC5

Origin of Product

United States

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